molecular formula C18H27FN2O3 B13159594 Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B13159594
M. Wt: 338.4 g/mol
InChI Key: LZIXMNPPEXDGJW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

    Solvents: Acetonitrile, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy and fluorinated phenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C18H27FN2O3

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27FN2O3/c1-5-23-16-7-6-12(19)10-14(16)13-8-9-21(11-15(13)20)17(22)24-18(2,3)4/h6-7,10,13,15H,5,8-9,11,20H2,1-4H3

InChI Key

LZIXMNPPEXDGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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